molecular formula C6H14Cl2N4 B1453052 [(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1255717-71-5

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B1453052
CAS No.: 1255717-71-5
M. Wt: 213.11 g/mol
InChI Key: ZVIQRXFHFIGABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4 and its molecular weight is 213.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit enzymes, block receptors, or interfere with cellular pathways, leading to their various biological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, indole derivatives can affect pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, blocking receptor signaling, and interfering with cellular pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride . These factors can include temperature, pH, presence of other compounds, and specific conditions within the body.

Properties

IUPAC Name

1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-5-8-9-6(10)4-7-2;;/h5,7H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQRXFHFIGABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 3
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 6
[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.